

1-Allylpiperidine: A Versatile Building Block in Organic Synthesis

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Compound of Interest

Compound Name: 1-allylpiperidine

Cat. No.: B084037

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Allylpiperidine, a heterocyclic amine, has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural features, combining a reactive allyl group with a piperidine scaffold, offer a gateway to a diverse array of complex molecular architectures. The piperidine motif is a ubiquitous structural element in a vast number of pharmaceuticals and natural products, imparting favorable physicochemical properties such as aqueous solubility and the ability to cross cell membranes. The presence of the allyl group provides a reactive handle for a multitude of chemical transformations, including carbon-carbon and carbon-heteroatom bond formations. This guide provides a comprehensive overview of the chemical properties, key synthetic transformations, and detailed experimental protocols involving **1-allylpiperidine**, highlighting its significance in the synthesis of valuable organic compounds.

Chemical and Physical Properties

1-Allylpiperidine, also known as N-allylpiperidine, is a colorless to light yellow liquid. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |
|-------------------|----------------------------------|------------------|
| Molecular Formula | C ₈ H ₁₅ N | --INVALID-LINK-- |
| Molecular Weight | 125.21 g/mol | --INVALID-LINK-- |
| Boiling Point | 159-161 °C | |
| Density | 0.846 g/mL at 25 °C | |
| CAS Number | 14446-67-4 | --INVALID-LINK-- |

Spectroscopic Data:

- ¹H NMR (CDCl₃): Chemical shifts (δ) are typically observed in the regions of 5.8-6.0 ppm (m, 1H, -CH=CH₂), 4.9-5.2 ppm (m, 2H, -CH=CH₂), 2.9-3.1 ppm (d, 2H, -N-CH₂-CH=), 2.3-2.5 ppm (t, 4H, piperidine C2/C6-H), and 1.4-1.7 ppm (m, 6H, piperidine C3/C4/C5-H).
- ¹³C NMR (CDCl₃): Resonances are expected around 135 ppm (-CH=CH₂), 117 ppm (-CH=CH₂), 62 ppm (-N-CH₂-CH=), 54 ppm (piperidine C2/C6), 26 ppm (piperidine C4), and 24 ppm (piperidine C3/C5).
- Infrared (IR): Characteristic absorption bands include C-H stretching of the allyl group (~3070 cm⁻¹), C=C stretching (~1640 cm⁻¹), and C-N stretching (~1100-1200 cm⁻¹).
- Mass Spectrometry (MS): The molecular ion peak [M]⁺ is observed at m/z 125.

Key Synthetic Transformations

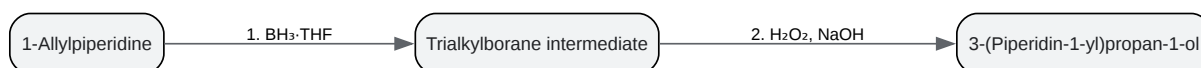
The reactivity of **1-allylpiperidine** is dominated by the chemistry of its two key functional groups: the nucleophilic tertiary amine and the reactive allyl group. This dual functionality allows for a wide range of synthetic manipulations.

Reactions of the Allyl Group

The double bond of the allyl group is susceptible to a variety of addition and rearrangement reactions.

1. Hydroboration-Oxidation:

The hydroboration-oxidation of **1-allylpiperidine** provides a reliable method for the anti-Markovnikov addition of water across the double bond, yielding 3-(piperidin-1-yl)propan-1-ol. This transformation is highly valuable for introducing a primary alcohol functionality.



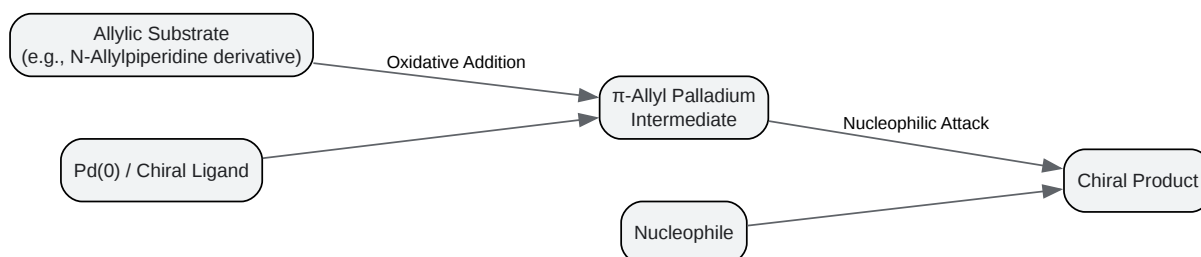
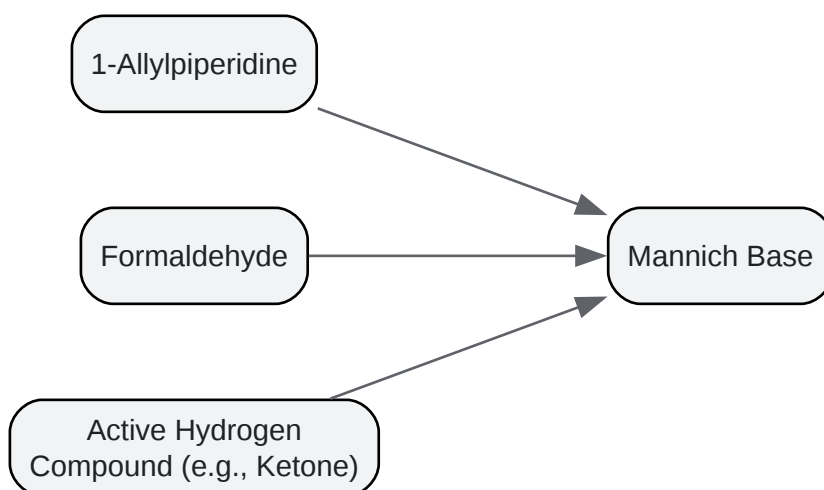
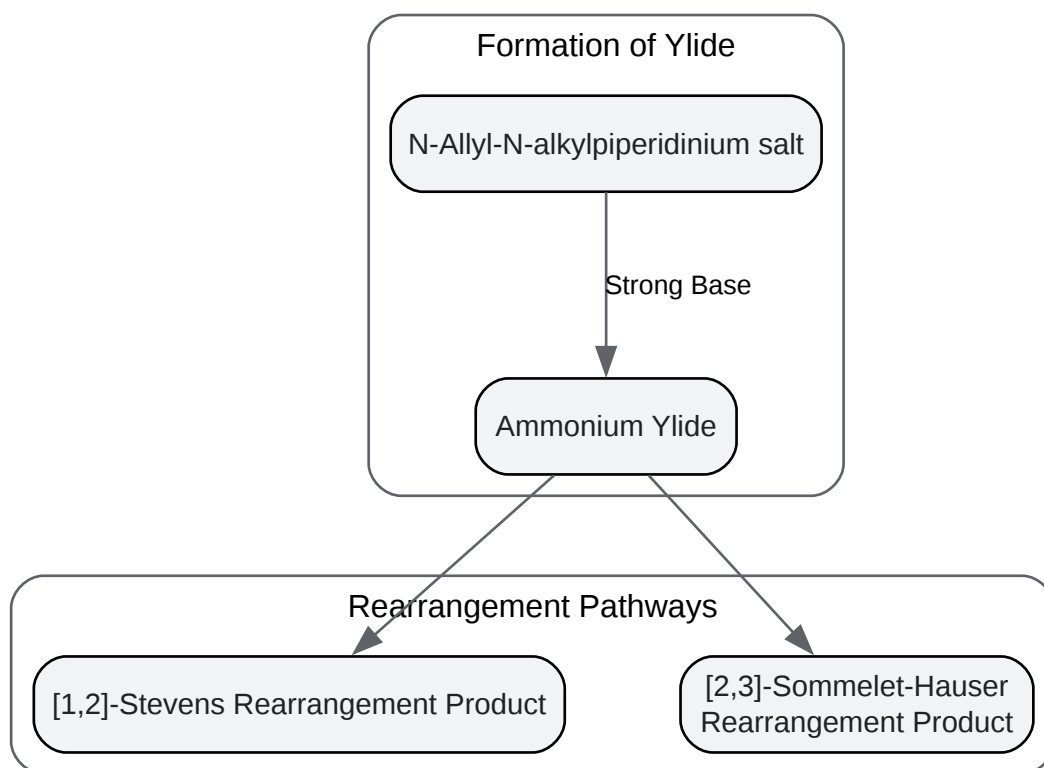
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Caption: Hydroboration-oxidation of **1-allylpiperidine**.

2. Sigmatropic Rearrangements:

The allyl group can participate in various sigmatropic rearrangements, which are powerful tools for carbon-carbon bond formation and the synthesis of more complex piperidine derivatives.

- [1][2]-Sigmatropic Rearrangement (Stevens and Sommelet-Hauser Rearrangements): Upon formation of a quaternary ammonium salt (e.g., by reaction with an alkyl halide) and subsequent treatment with a strong base, **1-allylpiperidine** derivatives can undergo [1][3]- (Stevens) or [1][2]- (Sommelet-Hauser) sigmatropic rearrangements. These reactions involve the formation of an ylide intermediate and migration of an alkyl or allyl group to an adjacent carbon atom.[1][4] The Sommelet-Hauser rearrangement typically occurs with benzylic groups and results in ortho-alkylation of the aromatic ring. The Stevens rearrangement is a more general 1,2-rearrangement.[4]



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